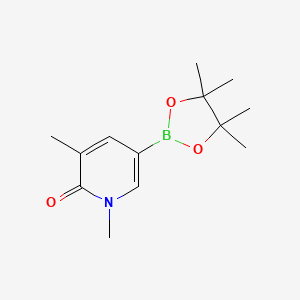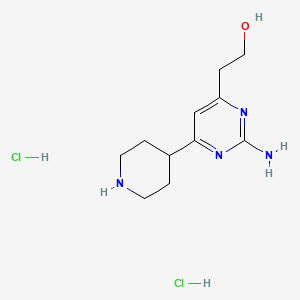
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride
Übersicht
Beschreibung
The compound “6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride” is a chemical compound with the molecular formula C16H18ClF3N2O and a molecular weight of 346.77 g/mol . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the pyrrolidine ring in its structure is commonly synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride and its derivatives have shown significant promise in antitumor research. For instance, Huang et al. (2013) synthesized and tested various quinolin-4-ones for their anti-proliferative activity against cancer cell lines, finding potent cytotoxic activity against these cells. Importantly, these compounds exhibited weak inhibitory activity towards normal cells, highlighting their potential as selective antitumor agents (Huang et al., 2013).
Synthesis and Chemical Properties
Several studies have explored the synthesis and chemical properties of quinolin-4-one derivatives. For example, Haywood and Reid (1977, 1978) investigated the addition of dimethyl acetylenedicarboxylate to related compounds, leading to the formation of various derivative compounds in moderate yields (Haywood & Reid, 1977), (Haywood & Reid, 1978).
Fluorescent Sensor Development
The development of novel fluorescent sensors based on quinolin-4-one derivatives has been a significant area of research. Mac et al. (2010) synthesized a compound that acts as a sensor for the fluorescence detection of small inorganic cations, demonstrating its utility in highly polar solvents (Mac et al., 2010).
Antiplasmodial and Antifungal Activity
Research by Vandekerckhove et al. (2015) on N-functionalized quinolines revealed moderate potency against a chloroquine-sensitive strain of malaria and also showed micromolar activity against certain fungal strains, indicating the potential of these compounds in antiplasmodial and antifungal applications (Vandekerckhove et al., 2015).
Antimicrobial Activity
Srivani et al. (2019) demonstrated the antimicrobial activity of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one derivatives, showcasing the potential of these compounds in combating microbial infections (Srivani et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-1-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O.ClH/c1-10-4-5-13-12(7-10)14(22)8-15(16(17,18)19)21(13)9-11-3-2-6-20-11;/h4-5,7-8,11,20H,2-3,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVNCQLAOOKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC2=O)C(F)(F)F)CC3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






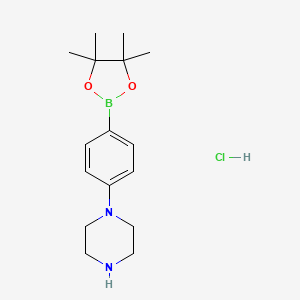
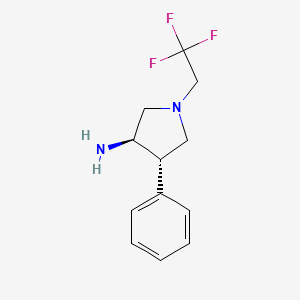



![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
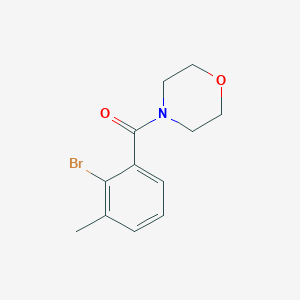
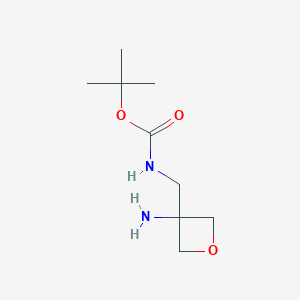
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)
